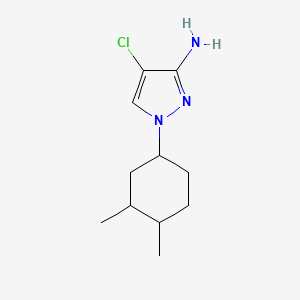
4-Chloro-1-(3,4-dimethylcyclohexyl)-1h-pyrazol-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-1-(3,4-dimethylcyclohexyl)-1h-pyrazol-3-amine is an organic compound with a complex structure that includes a pyrazole ring substituted with a chloro group and a dimethylcyclohexyl group
Méthodes De Préparation
The synthesis of 4-Chloro-1-(3,4-dimethylcyclohexyl)-1h-pyrazol-3-amine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific solvents to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these reactions using continuous flow reactors to maintain consistency and efficiency.
Analyse Des Réactions Chimiques
4-Chloro-1-(3,4-dimethylcyclohexyl)-1h-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The chloro group in the compound can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols.
Applications De Recherche Scientifique
4-Chloro-1-(3,4-dimethylcyclohexyl)-1h-pyrazol-3-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of 4-Chloro-1-(3,4-dimethylcyclohexyl)-1h-pyrazol-3-amine involves its interaction with specific molecular targets. The chloro and dimethylcyclohexyl groups play a crucial role in its binding affinity and specificity towards these targets. The compound may modulate various biochemical pathways, leading to its observed effects.
Comparaison Avec Des Composés Similaires
4-Chloro-1-(3,4-dimethylcyclohexyl)-1h-pyrazol-3-amine can be compared with similar compounds such as:
4-Chloro-1-(3,4-dimethylcyclohexyl)benzene-1,2-diamine: This compound has a similar cyclohexyl structure but differs in the presence of a benzene ring instead of a pyrazole ring.
1,2,4-Triazole derivatives: These compounds share a similar nitrogen-containing ring structure but differ in the specific substituents attached to the ring. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C11H18ClN3 |
|---|---|
Poids moléculaire |
227.73 g/mol |
Nom IUPAC |
4-chloro-1-(3,4-dimethylcyclohexyl)pyrazol-3-amine |
InChI |
InChI=1S/C11H18ClN3/c1-7-3-4-9(5-8(7)2)15-6-10(12)11(13)14-15/h6-9H,3-5H2,1-2H3,(H2,13,14) |
Clé InChI |
MZRAPMMIJZVYNE-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC(CC1C)N2C=C(C(=N2)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


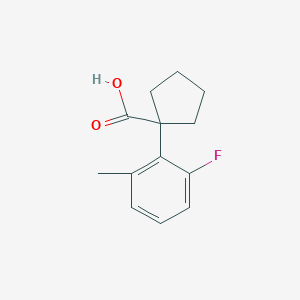
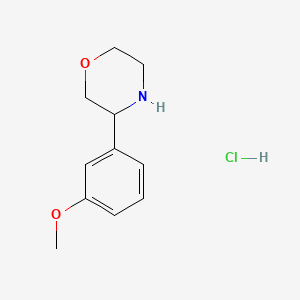
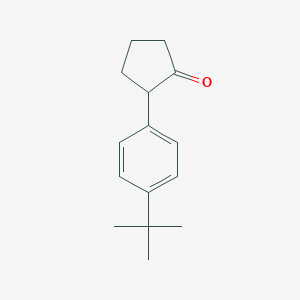
![2-((E)-2-((E)-2-(Diphenylamino)-3-((E)-2-(1,3,3-trimethyl-1,3-dihydro-2H-benzo[g]indol-2-ylidene)ethylidene)cyclopent-1-en-1-yl)vinyl)-1,3,3-trimethyl-3H-benzo[g]indol-1-ium tetrafluoroborate](/img/structure/B13477791.png)

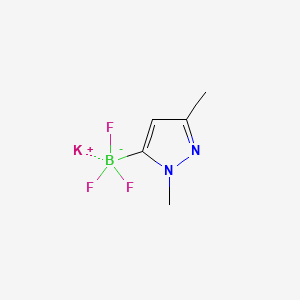
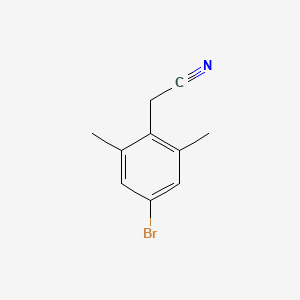
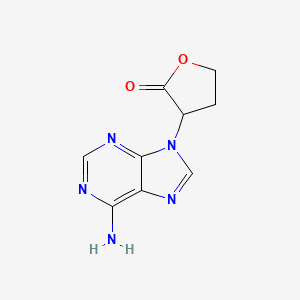
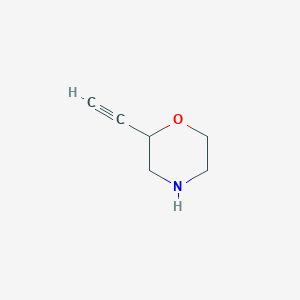

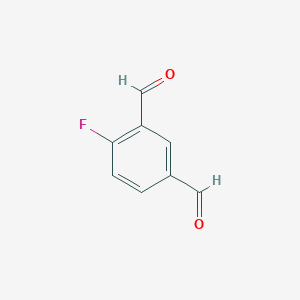
![ethyl 1-(iodomethyl)-3-[1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13477821.png)
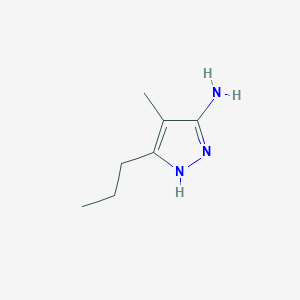
![{5-Azaspiro[2.5]octan-6-yl}methanol hydrochloride](/img/structure/B13477837.png)
